2-(phenylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide
Overview
Description
2-(phenylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenylthio group, a tetrahydrofuranylmethyl group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of phenylthiol with an appropriate acyl chloride to form the phenylthioacetamide intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the tetrahydrofuranylmethyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(phenylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The tetrahydrofuranylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(phenylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(phenylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol groups in proteins, potentially modifying their activity. The sulfonyl group can form strong interactions with amino acid residues, affecting protein function. The tetrahydrofuranylmethyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(phenylthio)acetamide: Lacks the sulfonyl and tetrahydrofuranylmethyl groups, making it less versatile.
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide: Lacks the phenylthio group, reducing its reactivity.
2-(phenylthio)-N-(4-aminophenyl)acetamide: Lacks the sulfonyl and tetrahydrofuranylmethyl groups, affecting its solubility and bioavailability.
Uniqueness
2-(phenylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide is unique due to its combination of functional groups, which provide a balance of reactivity, solubility, and bioavailability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-19(14-26-17-6-2-1-3-7-17)21-15-8-10-18(11-9-15)27(23,24)20-13-16-5-4-12-25-16/h1-3,6-11,16,20H,4-5,12-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHSLHHVQBYGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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